molecular formula C20H19NO5S2 B11520056 N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide

N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide

Cat. No.: B11520056
M. Wt: 417.5 g/mol
InChI Key: KVEHADLCINFIAP-UHFFFAOYSA-N
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Description

N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide typically involves the reaction of 3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the other end. This method reduces the reaction time and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits the enzyme carbonic anhydrase IX, which plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cancer cells, leading to cell death . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide stands out due to its dual functionality as both an anticancer and antimicrobial agent. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for targeted cancer therapy. Additionally, its structural features allow for various chemical modifications, making it a versatile compound for further research and development .

Properties

Molecular Formula

C20H19NO5S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide

InChI

InChI=1S/C20H19NO5S2/c1-14-13-18(22)20(27(23,24)16-9-5-3-6-10-16)15(2)19(14)21-28(25,26)17-11-7-4-8-12-17/h3-13,21-22H,1-2H3

InChI Key

KVEHADLCINFIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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